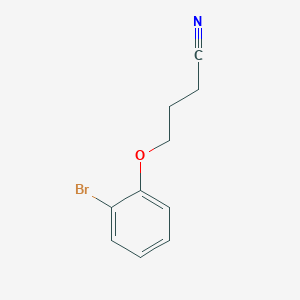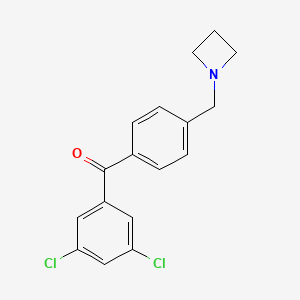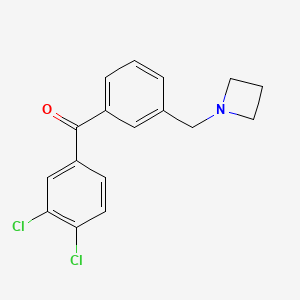![molecular formula C13H17N3O2 B1292982 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]éthanamine CAS No. 1119450-65-5](/img/structure/B1292982.png)
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical structure that incorporates a benzoxazole ring and a morpholine moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can provide insight into the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of compounds related to 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine can involve multiple steps, including reductions and rearrangements. For instance, the reduction of a 2-benzyloxy-1,5-ethano-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine using LiAlH4 leads to derivatives that, although not active as morphine-type analgesics, share structural similarities with the morpholine ring present in our compound of interest . This suggests that reductions and rearrangements could be part of the synthetic pathway for 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine rings can be quite complex. For example, a related compound with a morpholine ring exhibits a chair conformation, which is a common stable conformation for six-membered rings . The dihedral angles between the planes of the central benzene ring and the morpholine ring, as well as other structural features, can influence the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
Chemical reactions involving morpholine rings and benzoxazole can be intricate. An electrochemical method has been used to synthesize disulfides that include a morpholine ring and a benzoxazole or thiazole ring . This method involves electrooxidation and a Michael-type addition reaction, followed by intramolecular nucleophilic substitution and disulfide bond formation . These reactions could potentially be adapted or serve as inspiration for the synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine can be deduced from related structures. For instance, crystallographic analysis of a compound with a morpholine ring indicates the presence of C—H⋯π interactions, which could affect the compound's solubility and crystallinity . Additionally, the presence of disordered atoms in the structure suggests potential isomerism or flexibility within the molecule, which could influence its physical properties .
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé comme produit spécialisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines à grande échelle, y compris leurs structures et leurs fonctions. Ce composé pourrait être utilisé de diverses manières dans ce domaine, par exemple dans l'identification et la quantification des protéines, l'étude des modifications post-traductionnelles
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIUSRKWKCAHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

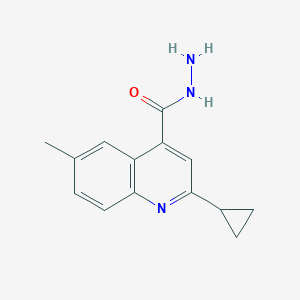

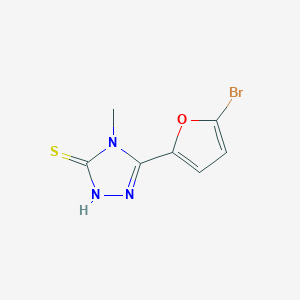
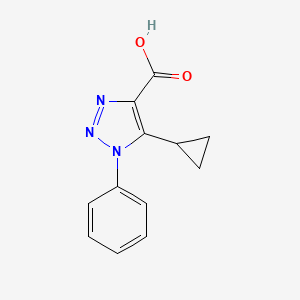
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
